molecular formula C20H18N2O4S2 B6476984 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide CAS No. 2640961-47-1

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide

Cat. No.: B6476984
CAS No.: 2640961-47-1
M. Wt: 414.5 g/mol
InChI Key: FIVKEGYCWNKJBP-UHFFFAOYSA-N
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Description

This compound features an ethanediamide (oxamide) core bridging two distinct moieties:

  • Benzodioxolylmethyl group: A 1,3-benzodioxole (methylenedioxyphenyl) substituent, known for enhancing metabolic stability and bioavailability in pharmaceuticals due to its electron-rich aromatic system .
  • Bithiophenethyl group: A 2,2'-bithiophene unit attached via an ethyl linker.

The oxamide linker is critical for hydrogen bonding and conformational rigidity, which are advantageous in enzyme inhibition .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c23-19(20(24)22-11-13-3-5-15-16(10-13)26-12-25-15)21-8-7-14-4-6-18(28-14)17-2-1-9-27-17/h1-6,9-10H,7-8,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVKEGYCWNKJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC3=CC=C(S3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares key structural features and biological activities of the target compound with similar analogs:

Compound Name Substituent R₁ Substituent R₂ Biological Activity Reference
Target Compound 2H-1,3-Benzodioxol-5-ylmethyl 2-(2,2'-Bithiophen-5-yl)ethyl Hypothetical: Enzyme inhibition -
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) 2H-1,3-Benzodioxol-5-ylmethyl 2-(1-Methyltetrahydroquinolin-6-yl)ethyl Falcipain-2 inhibition (IC₅₀: 0.8 μM)
Compound 162 (4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid) 2H-1,3-Benzodioxol-5-ylmethyl [1,1'-Biphenyl]-4-sulfonamido Dual 5-Lipoxygenase/mPGES-1 inhibition
ICD (N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide) Biphenyl-4-yl carbonyl 1H-Indole-2-carboxamide Falcipain-2 inhibition (IC₅₀: 1.2 μM)
Key Observations:
  • Benzodioxole vs. Biphenyl : The benzodioxole group (target compound, QOD, Compound 162) improves metabolic stability compared to biphenyl (ICD), which may exhibit higher oxidative susceptibility .
  • Bithiophene vs.
  • Sulfonamide vs. Oxamide Linkers : Compound 162’s sulfonamide linker confers acidity (pKa ~3–4), whereas the oxamide in the target compound and QOD allows for dual hydrogen bonding, critical for protease active-site binding .
Notes:
  • EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) is widely used for oxamide synthesis, as seen in QOD .
  • Sulfonylation (Compound 162) achieves higher yields due to the electrophilic nature of sulfonyl chlorides .

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